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NVS-PAK1-1: Probe Profile & Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

Cat. No.: S537873

NVS-PAKI1-1 is a potent, selective, and cell-active allosteric inhibitor of p21-activated kinase 1 (PAK1),
developed as a chemical probe by the Structural Genomics Consortium (SGC) [1] [2].

Table 1: Key Biochemical and Physicochemical Properties of NVS-PAK1-1

Property Description / Value

Molecular Weight 479.93 g/mol [3] [4] [2]

Chemical Formula  C23H2s5CIFsNsO [3] [4] [2]

CAS No. 1783816-74-9 [3] [2]

Target p2l-activated kinase 1 (PAK1) [1] [3]

Mechanism Allosteric inhibitor (binds DFG-out conformation) [1] [5]

ICs0 (PAK1) 5 nM (dephosphorylated), 6 nM (phosphorylated) [1] [3] [2]

Selectivity >54-fold selective for PAK1 over PAK2; exquisite selectivity across 442-kinome
panel [1]

Recommended 0.25 uM for selective PAK1 inhibition; 2.5 uM for combined PAK1/2 inhibition [1]

Use

Negative Control NVS-PAK1-C (available from SGC and suppliers) [1] [4]
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Table 2: Stock Solution Preparation and Formulation

Step Parameter Details

1. Solvent DMSO [3] [2].
Reconstitution

Stock 30-100 mg/mL (e.g., 62.5 mM - 200 mM) [3] [2].
Concentration

Procedure Allow compound to warm to room temperature. Add sterile
DMSO directly to the vial and vortex or sonicate to dissolve.

2. Storage Temperature -20°C to -80°C for long-term storage [3] [4].

Stability Stable for at least 3 years at -20°C when stored as a dry
powder [3]. Aliquot stock solution to avoid freeze-thaw cycles.

3. Working Diluent Cell culture medium (with serum). Final DMSO concentration
Solution should typically be <0.1%.
Preparation Prepare fresh working dilutions from the DMSO stock

immediately before adding to cells.

PAK1 Signhaling and Experimental Workflow

The diagrams below illustrate PAK1's role in cellular signaling and a general workflow for NVS-PAK1-1

cell culture experiments.
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Diagram 1: NVS-PAKI1-1 inhibits PAK1, a key node in multiple oncogenic signaling pathways. PAK1 is
activated by GTP-bound RAC1/CDC42. Once active, it phosphorylates substrates in pathways like
RAF/MEK/ERK and AKT, regulating cell proliferation, survival, and migration [1] [6] [7]. NVS-PAKI1-1

binds allosterically to prevent PAK1 activation and its downstream signaling cascade.
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(1. Plan ExperimenD

2. Prepare Compounds
- Thaw NVS-PAK1-1 stock
- Prepare serial dilutions in DMSO
- Plan to include NVS-PAK1-C (negative control)
- Include DMSO vehicle control

:

3. Seed Cells
- Plate cells in appropriate growth medium
- Allow cells to adhere overnight

;

4. Treat Cells
- Add compound/dilutions to medium
- Use final [NVS-PAK1-1] = 0.25-2.5 pM
- Ensure final [DMSOQO] is equal in all wells

:

5. Assay and Analyze
- Incubate for desired time (e.g., 2-72h)
- Proceed with downstream assays

erform

Click to download full resolution via product page

Diagram 2: A generalized workflow for cell culture experiments using NVS-PAK1-1. Researchers should
optimize key parameters like cell seeding density, compound concentration, and treatment duration for their

specific model and assay.
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Detailed Experimental Protocols

Here are detailed methodologies for key experiments demonstrating NVS-PAK1-1's efficacy in cell-based

models, based on recent publications.

Protocol 1: Inhibiting PAK1 Autophosphorylation in Su86.86 Cells (from SGC) [1]

¢ Objective: To demonstrate direct target engagement by NVS-PAK1-1 through inhibition of PAK1
autophosphorylation at serine 144 (S144).

¢ Cell Line: Su86.86 (KRAS-mutated pancreatic cancer cell line). The protocol can be adapted to other
PAK1-dependent lines like certain breast cancer cells.

e Procedure:

o Culture and plate Su86.86 cells in standard growth medium.

o Treatment: Treat cells with NVS-PAK1-1 at a final concentration of 0.25 pM for a
predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control and the negative control
compound NVS-PAK1-C at the same concentration.

o Lysis and Western Blot: Lyse cells using RIPA buffer supplemented with protease and
phosphatase inhibitors.

o Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.

o Immunoblotting: Probe the membrane with the following antibodies:

= Anti-phospho-PAK1 (S144)
= Anti-total PAK1 (loading control)

o Expected Outcome: A significant reduction in PAK1 S144 phosphorylation in the NVS-PAK1-1
treated group compared to the vehicle and NVS-PAK1-C control groups, indicating effective
PAK1 inhibition.

Protocol 2: Resensitizing Resistant Breast Cancer Cells to Therapy (Adapted from Cucolo et al., 2023)
[71

¢ Objective: To evaluate the ability of NVS-PAK1-1 to restore sensitivity to endocrine therapy and
CDKA4/6 inhibitors in resistant ER+ breast cancer cells.
e Cell Models: MCF7-FAR and T47D-FAR cells (fulvestrant and abemaciclib resistant).
e Procedure:
o Plate the resistant FAR cells in their standard growth medium.
o Combination Treatment: Treat cells with a combination of:
= Fulvestrant (1 uM)
= Abemaciclib (0.25 uM)
= NVS-PAK1-1 (Concentration range from literature: ~1-2 puM)
= |nclude control groups with single agents and vehicle.
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o Viability Assay: After 72-96 hours of treatment, assess cell viability using a standard ATP-
based assay (e.g., CellTiter-Glo).
o Invasion Assay:
= Seed FAR cells in serum-free medium on transwell inserts coated with Matrigel.
= Add treatment compounds (fulvestrant, abemaciclib, NVS-PAK1-1) to the upper and
lower chambers. The lower chamber should contain medium with serum as a
chemoattractant.
= Incubate for 24-48 hours. Fix, stain, and count cells that have invaded through the
Matrigel matrix.
o Expected Outcome: Co-treatment with NVS-PAK1-1 should significantly reduce cell viability
and invasion in FAR cells compared to treatment with fulvestrant and abemaciclib alone.

Critical Application Notes

¢ Negative Control is Essential: Always include the inactive analog NVS-PAK1-C at the same
concentration as NVS-PAK1-1 to control for off-target effects. Its inactivity confirms that observed
phenotypes are due to PAK1 inhibition [1].

e Dose Selection: For selective PAK1 inhibition, use 0.25 pM. To inhibit both PAK1 and PAK2, use 2.5
MM [1]. Titrate the concentration for your specific cellular model.

¢ Validating Target Engagement: Always confirm the efficacy of NVS-PAK1-1 in your system by
monitoring the reduction of PAK1 autophosphorylation (e.g., at S144) or phosphorylation of its direct
substrates (e.g., MEK at S298) via Western blot [1] [7].

¢ Context-Dependent Effects: The biological outcome of PAK1 inhibition is highly cell-type and
context-dependent. It can affect proliferation, invasion, survival, or differentiation, as seen in cancer
models versus oligodendrocyte progenitor cells (OPCs) [1] [8] [7].

I hope these detailed application notes and protocols assist in your research. Would you like me to elaborate
on any specific section, such as the mechanism of allosteric inhibition or the design of combination therapy

studies?

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://www.smolecule.com/products/s537873?utm_src=pdf-body
https://www.smolecule.com/products/s537873?utm_src=pdf-body
https://www.smolecule.com/products/s537873?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/nvs-pak1-1
https://www.thesgc.org/chemical-probes/nvs-pak1-1
https://www.smolecule.com/products/s537873?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/nvs-pak1-1
https://www.nature.com/articles/s41523-023-00556-9
https://www.thesgc.org/chemical-probes/nvs-pak1-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209112/
https://www.nature.com/articles/s41523-023-00556-9
https://www.smolecule.com/products/s537873?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s537873?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

1. NVS-PAK1-1 [thesgc.org]

2. - NVS - PAK =98 HPLC 1783816-74-9 1 1 [sigmaaldrich.com]

3. NVS-PAK1-1 | PAK inhibitor | Mechanism | Concentration [selleckchem.com]

4. NVS PAK1 1 | PAK Inhibitors [rndsystems.com]

5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nim.nih.gov]
6. Targeting PAK - PMC 1 [pmc.ncbi.nim.nih.gov]

7. Pakl pathway hyper-activation mediates resistance to ... [nature.com]

8. PAK1 regulates oligodendroglial proliferation and ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [NVS-PAK1-1: Probe Profile & Formulation]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b537873#nvs-pakl1-1-cell-culture-

protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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